(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride
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Overview
Description
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, also known as (S)-3,4-Difluorophenylethanamine hydrochloride, is a synthetically produced compound with a variety of applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water and has a molecular weight of 247.74 g/mol. It is used in a variety of research and laboratory experiments, as well as in the production of pharmaceuticals.
Scientific Research Applications
Antiamoebic Activity : Chalcones possessing N-substituted ethanamine, synthesized from 2-chloro N-substituted ethanamine hydrochloride, showed significant antiamoebic activity and were less toxic than standard drugs like metronidazole (Zaidi et al., 2015).
Synthesis of Chiral Intermediates : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, an important chiral intermediate for Ticagrelor synthesis, is produced from its corresponding ethanone, illustrating the importance of these compounds in pharmaceutical synthesis (Guo et al., 2017).
Multifunctional Biocide : 2-(Decylthio)ethanamine hydrochloride acts as a multifunctional biocide with broad spectrum activity against bacteria, fungi, and algae, demonstrating its potential in environmental applications (Walter & Cooke, 1997).
Photoaffinity Probes : Research on 3-aryl-3-(trifluoromethyl)diazirines, which are structurally related, highlights the potential limitations of certain photoinsertion products in obtaining primary sequence data in biological systems (Platz et al., 1991).
Spectroscopic and Redox Behavior : The study of related imidazolidine ligands illustrates the application of these compounds in spectroscopic and electrochemical research (Çelik et al., 2011).
Synthesis of Radiopharmaceuticals : 2-Bromo-[1-14C]ethanamine hydrobromide, synthesized from related ethanamine hydrochlorides, is used in the production of radiopharmaceuticals (Bach & Bridges, 1982).
Antiobesity Drug Synthesis : The novel synthesis of lorcaserin hydrochloride, an antiobesity drug, from related ethanamine compounds demonstrates their importance in drug development (Zhu et al., 2015).
Synthesis of Silodosin Intermediate : A novel route for synthesizing an important intermediate of Silodosin, a treatment for benign prostatic hyperplasia, using related ethanamine compounds was developed, showcasing their utility in medicinal chemistry (Luo et al., 2008).
properties
IUPAC Name |
(1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYCUFKROCITGA-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | |
CAS RN |
1212972-48-9 |
Source
|
Record name | (1S)-1-(3,4-difluorophenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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